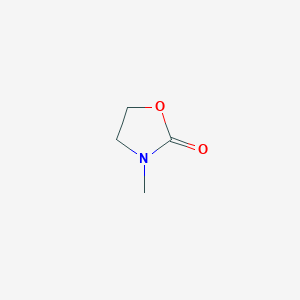![molecular formula C12H8ClN3 B180387 8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 135782-64-8](/img/structure/B180387.png)
8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine (CPTP) is an organic compound belonging to the triazolo[4,3-a]pyridine family. It is a colorless solid with a molecular weight of 212.6 g/mol. CPTP is a heterocyclic compound and is used in the synthesis of various pharmaceuticals and other organic compounds. It has been studied extensively in the scientific literature due to its potential applications in medicine, organic synthesis, and biochemistry.
Aplicaciones Científicas De Investigación
8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine has been studied extensively in the scientific literature and has been found to have applications in a variety of scientific fields. It has been used in the synthesis of various pharmaceuticals and other organic compounds. It has also been studied for its potential applications in biochemistry and organic synthesis.
Mecanismo De Acción
Target of Action
It’s structurally similar to alprazolam and diazepam, which are known to interact with the gaba_a receptor . The GABA_A receptor is a type of neurotransmitter receptor known for its inhibitory effects on the central nervous system .
Mode of Action
Alprazolam and diazepam, for instance, enhance the effect of the neurotransmitter GABA at the GABA_A receptor, leading to increased inhibitory effects on neuronal excitability .
Biochemical Pathways
Given its structural similarity to benzodiazepines, it may influence the gabaergic system, which plays a crucial role in mood regulation, anxiety, and sleep .
Result of Action
Compounds that interact with the gaba_a receptor, like alprazolam and diazepam, typically result in decreased neuronal excitability, which can lead to effects such as sedation, muscle relaxation, and anxiolytic effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine has several advantages for laboratory experiments. It is a relatively simple compound to synthesize and is commercially available. It is also stable in solution and can be stored for long periods of time. However, 8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine can be toxic and should be handled with caution. It is also important to note that 8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine can interfere with the metabolism of drugs and other xenobiotics, so care should be taken when using it in experiments.
Direcciones Futuras
The potential applications of 8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine are still being explored. Future research could focus on the development of new synthetic methods for the production of 8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine. In addition, further studies could be conducted to explore the biochemical and physiological effects of 8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine. Finally, further research could be conducted to explore the potential toxic effects of 8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine and its potential interactions with drugs and other xenobiotics.
Métodos De Síntesis
8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine is synthesized by the reaction of 2-chloro-3-phenyl-1H-1,2,4-triazole with phosphorous oxychloride. The reaction is carried out in an inert atmosphere at a temperature of 80 °C. The reaction is complete in 3-4 hours and yields 8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine in a 95% yield.
Propiedades
IUPAC Name |
8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-10-7-4-8-16-11(14-15-12(10)16)9-5-2-1-3-6-9/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEIZQFWGZKAKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577480 |
Source


|
| Record name | 8-Chloro-3-phenyl[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine | |
CAS RN |
135782-64-8 |
Source


|
| Record name | 8-Chloro-3-phenyl[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B180328.png)


